Moderate BRD4-BD2 Binding vs. High-Potency Inhibitors
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate exhibits a dissociation constant (Kd) of 63 nM for the BRD4-BD2 bromodomain [1]. This affinity is significantly lower than that of highly potent BRD4 inhibitors like SJ432 (Kd = 2 nM) and CF53 (Kd = 2.2 nM for BRD4 BD1) , and moderately less than MS417 (Kd = 25.4 nM) . This places the compound in a distinct category of moderate binders, making it suitable as a tool compound for target engagement studies where maximal potency is not required or could confound phenotypic readouts.
| Evidence Dimension | BRD4-BD2 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 63 nM |
| Comparator Or Baseline | MS417: 25.4 nM; SJ432: 2 nM; CF53: 2.2 nM (BRD4 BD1) |
| Quantified Difference | Target compound has ~2.5-fold lower affinity vs. MS417, and >30-fold lower affinity vs. SJ432/CF53 |
| Conditions | BROMOscan assay (K333 to E460 residues of BRD4-BD2 expressed in bacterial system) |
Why This Matters
For researchers requiring a chemical probe with moderate BRD4 engagement rather than complete inhibition, this compound offers a defined affinity window, avoiding the potential confounding effects of potent degradation or complete target blockade seen with higher-affinity inhibitors.
- [1] BindingDB. BDBM50455480 CHEMBL4218735. Affinity Data Kd: 63nM for BRD4-BD2. View Source
